2-Chloro-4-isocyanatothiophene
Description
2-Chloro-4-isocyanatothiophene is a heterocyclic compound featuring a thiophene ring substituted with a chlorine atom at position 2 and an isocyanate group (-NCO) at position 4. The isocyanate functional group confers high reactivity, making this compound valuable in polymer synthesis (e.g., polyurethanes) and pharmaceutical intermediates.
Properties
Molecular Formula |
C5H2ClNOS |
|---|---|
Molecular Weight |
159.59 g/mol |
IUPAC Name |
2-chloro-4-isocyanatothiophene |
InChI |
InChI=1S/C5H2ClNOS/c6-5-1-4(2-9-5)7-3-8/h1-2H |
InChI Key |
MJFRKRPQCDIYEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1N=C=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
Key structural distinctions between 2-chloro-4-isocyanatothiophene and analogous compounds include:
- Aromatic core : Thiophene (vs. phenyl in isothiocyanate derivatives), which exhibits lower aromaticity and greater electron delocalization due to sulfur’s lone pairs.
- Functional groups : Isocyanate (-NCO) vs. isothiocyanate (-NCS) or acetyl (-COCH₃), influencing reactivity and stability.
- Substituent positions : Chlorine placement (position 2 in the target vs. position 4 in 2-acetyl-4-chlorothiophene) alters electronic effects on the ring.
Physicochemical Properties
Available data for related compounds are summarized below:
*Calculated molecular weight based on structural formula; experimental data unavailable in provided sources.
Research Findings and Implications
- Synthetic Utility : The target’s isocyanate group enables rapid conjugation in drug discovery, contrasting with the acetyl group’s role as a stable intermediate .
- Electronic Effects : Chlorine at position 2 enhances electrophilic substitution resistance, while isocyanate at position 4 primes the compound for nucleophilic attack.
- Comparative Stability: Thiophene-based isocyanates may offer improved solubility in nonpolar solvents compared to phenyl analogs .
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